methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate
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Overview
Description
Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group, an oxo group, and a pyridine ring, making it a versatile molecule in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The synthesis of cyanoacetamides, which this compound is a part of, can be carried out in several ways, suggesting potential variability in its bioavailability .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities , suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
The synthesis of cyanoacetamides, which this compound is a part of, can be carried out under different reaction conditions , suggesting that environmental factors could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific reaction times to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler compound with similar reactivity but lacks the pyridine ring.
2-Cyanoacetamide: Another related compound used in the synthesis of heterocyclic compounds.
Pyridine-2-carboxylic acid: A compound with a similar pyridine ring structure but different functional groups.
Uniqueness
Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate is unique due to the combination of its cyano, oxo, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-(3-cyano-2-oxopyridin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8(12)6-11-4-2-3-7(5-10)9(11)13/h2-4H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKZMMTYBRKJKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC=C(C1=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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